N-methyl-2-((5-(4-(2-(4-nitrophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-methyl-2-((5-(4-(2-(4-nitrophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H20N6O4S2 and its molecular weight is 436.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- A study synthesized 1,3,4-thiadiazole amide compounds containing piperazine, which demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential applications in agricultural research or as antibacterial agents (Xia, 2015).
Antimicrobial and Antileishmanial Activities
- Compounds structurally related to the query molecule, specifically 1,3,4-thiadiazole derivatives, were found to possess significant antimicrobial and antileishmanial activities. Such findings suggest the potential of these compounds, including the one , in developing treatments for microbial infections and diseases like leishmaniasis (Foroumadi et al., 2005).
Anticancer Properties
- Research on N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides has shown that these compounds exhibit in vitro anticancer activity against various human cancer cell lines, suggesting the potential use of structurally similar compounds in cancer research (Boddu et al., 2018).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also influence a range of biochemical pathways.
Result of Action
It is known that similar compounds have shown various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Properties
IUPAC Name |
N-methyl-2-[[5-[4-[2-(4-nitrophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S2/c1-18-14(24)11-28-17-20-19-16(29-17)22-8-6-21(7-9-22)15(25)10-12-2-4-13(5-3-12)23(26)27/h2-5H,6-11H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZMDFSVIBCZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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